molecular formula C11H19BrO B14284507 11-Bromoundeca-5,8-dien-1-ol CAS No. 125010-73-3

11-Bromoundeca-5,8-dien-1-ol

Cat. No.: B14284507
CAS No.: 125010-73-3
M. Wt: 247.17 g/mol
InChI Key: KLWKEOCPNWYUHS-UHFFFAOYSA-N
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Description

11-Bromoundeca-5,8-dien-1-ol is an organic compound with the molecular formula C11H19BrO. It is a brominated alcohol with a double bond at the 5th and 8th positions of the undecane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Bromoundeca-5,8-dien-1-ol typically involves the bromination of undecadien-1-ol. One common method is the addition of bromine to the double bonds of undecadien-1-ol in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the addition and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow bromination processes. These methods ensure consistent quality and yield by maintaining precise control over reaction conditions, including temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

11-Bromoundeca-5,8-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Bromoundeca-5,8-dien-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Bromoundeca-5,8-dien-1-ol involves its interaction with molecular targets through its bromine and hydroxyl groups. These functional groups allow it to participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The specific pathways and targets depend on the context of its application, such as its role as an intermediate in organic synthesis or its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Bromoundeca-5,8-dien-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated counterparts. The bromine atom makes it more suitable for specific substitution reactions and applications in organic synthesis .

Properties

CAS No.

125010-73-3

Molecular Formula

C11H19BrO

Molecular Weight

247.17 g/mol

IUPAC Name

11-bromoundeca-5,8-dien-1-ol

InChI

InChI=1S/C11H19BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1,3-4,6,13H,2,5,7-11H2

InChI Key

KLWKEOCPNWYUHS-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC=CCC=CCCBr

Origin of Product

United States

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